Benzo[b]thiophene-3-acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzothiophen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZQJKXVHYZXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150283 | |
| Record name | Acetic acid, 3-benzo(b)thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-09-5 | |
| Record name | Benzo[b]thiophene-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzo(b)thiophene-3-acetic acid | |
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| Record name | Benzo[b]thiophene-3-acetic acid | |
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| Record name | Benzo[b]thiophene-3-acetic acid | |
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| Record name | Acetic acid, 3-benzo(b)thienyl- | |
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| Record name | Benzo[b]thiophene-3-acetic acid | |
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| Record name | Benzo[b]thiophene-3-acetic acid | |
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Ii. Synthetic Methodologies for Benzo B Thiophene 3 Acetic Acid and Its Derivatives
Advanced Synthetic Approaches to the Benzo[b]thiophene Core
The development of efficient methods for constructing the benzo[b]thiophene skeleton is of significant interest due to its prevalence in medicinal chemistry and materials science. rsc.orgrsc.org Modern synthetic chemistry has moved towards strategies that offer high atom- and step-economy, with intramolecular cyclization of appropriately substituted precursors emerging as a powerful and versatile tool. rsc.orgresearchgate.net These approaches often begin with readily accessible materials like 2-alkynylthioanisoles, which can be prepared via Sonogashira coupling reactions. researchgate.netresearchgate.net
Cyclization Reactions in Benzo[b]thiophene Synthesis
The formation of the benzo[b]thiophene ring system is frequently accomplished through the cyclization of functionalized acyclic precursors. arkat-usa.org These reactions involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene (B33073) ring onto the benzene (B151609) core. The choice of cyclization strategy—be it electrophilic, radical, photochemical, electrochemical, or Lewis acid-catalyzed—dictates the reaction conditions and the types of substituents that can be incorporated into the final structure.
Electrophilic cyclization is a prominent and effective method for synthesizing the benzo[b]thiophene core, particularly from 2-alkynylthioanisole substrates. researchgate.netnih.gov This strategy relies on an electrophile activating the alkyne bond, which is then attacked by the nucleophilic sulfur atom. nih.gov A variety of electrophiles have been successfully employed, including iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS). nih.govnih.gov
Recent advancements have introduced novel sulfur electrophiles. For instance, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been used for the electrophilic cyclization of o-alkynyl thioanisoles, affording 2,3-disubstituted benzo[b]thiophenes in excellent yields at ambient temperatures. nih.govacs.org This method is notable for introducing a valuable thiomethyl group at the 3-position. nih.govorganic-chemistry.org Copper-catalyzed iodocyclization reactions using sodium halides as the electrophile source have also been reported. nih.gov The mechanism typically involves the coordination of the electrophile to the triple bond, followed by the nucleophilic attack of the selenium or sulfur atom, leading to a cationic intermediate that then eliminates a methyl group to yield the final product. nih.gov
| Starting Material | Electrophile | Catalyst/Conditions | Product | Yield | Ref |
| o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Ambient temperature | 2,3-Disubstituted 3-(methylthio)benzo[b]thiophenes | Excellent | nih.govacs.org |
| 1-(1-Decynyl)-2-(methylseleno)benzene | I₂ | CH₂Cl₂ | 2-Octyl-3-iodobenzo[b]selenophene | Near quantitative | nih.gov |
| 2-Alkynylthioanisoles | I₂, ICl, NIS, Br₂, NBS | N/A | 3-Halogenated benzo[b]thiophenes | Good-Excellent | nih.gov |
| o-Alkynyl thioanisoles | p-NO₂C₆H₄SCl | N/A | 3-(Arylthio)benzo[b]thiophenes | N/A | nih.gov |
Radical cyclizations offer a complementary approach to constructing the benzo[b]thiophene framework. These methods often involve the generation of an aryl radical that subsequently attacks the sulfur atom or a sulfur-containing moiety to initiate ring closure. rsc.org One novel route involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals, which are derived from o-bromoarylacetonitriles. nih.gov This method is effective for preparing 3-cyanobenzothiophene derivatives with various substituents at the 2-position. rsc.org
Another strategy involves the reaction of thiophenols with activated internal alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), catalyzed by Mn(OAc)₃ under aerobic conditions. rsc.org This reaction is believed to proceed through a thiyl radical, which adds to the carbon-carbon triple bond, followed by cyclization. rsc.org Furthermore, visible-light-promoted radical annulation of o-methylthio-arenediazonium salts with alkynes has been developed, using eosin (B541160) Y as a photoredox catalyst to regioselectively produce substituted benzo[b]thiophenes. organic-chemistry.org
| Precursor Type | Radical Generation Method | Key Intermediate | Product Type | Ref |
| Polarized ketene dithioacetals | Bu₃SnCl, AIBN | Aryl radical | 2,3-Substituted benzo[b]thiophenes | rsc.orgnih.gov |
| Thiophenols and alkynes | Mn(OAc)₃, O₂ | Thiyl radical | 2,3-Disubstituted benzo[b]thiophenes | rsc.org |
| o-Methylthio-arenediazonium salts and alkynes | Eosin Y, Green light | Aryl radical | Substituted benzo[b]thiophenes | organic-chemistry.org |
| 2-Alkynylthioanisoles and alkyl halides | Visible light | N/A | 3-Halobenzo[b]thiophenes | researchgate.net |
Photochemical reactions provide a mild and efficient pathway for synthesizing fused benzo[b]thiophene derivatives. thieme-connect.com One notable method is the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes, which has been shown to be more efficient than oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation. thieme-connect.com This approach has been used to create complex structures like naphtho[2,1-b:3,4-b′]dithiophenes and phenanthro[9,10-b]thiophenes. thieme-connect.com
Visible-light-promoted methods are also gaining traction as a green synthetic tool. A practical synthesis of benzo[b]thiophenes has been developed via the visible-light-promoted cyclization of disulfides and alkynes. rsc.org Additionally, the photocyclization of styrylthiophenes is a key step in the synthesis of thiahelicenes, with the reaction proceeding through an excited state to form naphthothiophene moieties. nih.gov These light-induced processes often occur under mild conditions, are environmentally friendly, and exhibit great atom economy. chim.it
| Precursor | Method | Conditions | Product | Ref |
| 4,5-Diaryl-substituted thiophenes | Iodine-promoted photocyclization | N/A | Fused benzo[b]thiophene derivatives | thieme-connect.com |
| Disulfides and alkynes | Visible-light-promoted cyclization | N/A | Benzo[b]thiophenes | rsc.org |
| Styrylthiophenes | Mallory–Katz photocyclization | High-pressure Hg lamp, oxidizer | Naphthothiophenes | nih.gov |
| Methyl-thiophenyl bromides | Photolysis | High-pressure mercury lamp | thieme-connect.comBenzothieno[3,2-b] thieme-connect.combenzothiophene (B83047) derivatives | chim.it |
Electrochemical synthesis is emerging as a powerful and green alternative for constructing benzo[b]thiophene motifs, avoiding the need for metal catalysts or chemical oxidants. rsc.orgrsc.org An efficient electrochemical method has been developed for the synthesis of benzo[b]thiophene-1,1-dioxides through the reaction of sulfonhydrazides with internal alkynes. rsc.orgdntb.gov.uanih.gov This reaction proceeds at room temperature in an undivided cell using constant current electrolysis. nih.gov
The mechanism is particularly interesting, involving a selective ipso-addition of an amidyl radical, rather than the more common ortho-attack, to form a strained quaternary spirocyclization intermediate. rsc.orgrsc.orgresearchgate.net This intermediate then undergoes a sulfur-migration process to yield the final benzo[b]thiophene dioxide product. rsc.orgrsc.org This electrochemical protocol tolerates a variety of functional groups and showcases the potential of electrosynthesis for creating complex heterocyclic frameworks. nih.gov
| Reactants | Electrode | Conditions | Key Intermediate | Product | Ref |
| Sulfonhydrazides and internal alkynes | Graphite felt | Constant current electrolysis, undivided cell, room temp. | Quaternary spirocyclization intermediate | Benzo[b]thiophene-1,1-dioxides | rsc.orgdntb.gov.uanih.gov |
| 1-Propynylbenzene and 4-methylbenzenesulfonhydrazide | Graphite felt | 5.0 mA, Et₄NPF₆, HFIP/CH₃NO₂ | Spiro intermediate | 3-Methyl-2-phenylbenzo[b]thiophene 1,1-dioxide | nih.gov |
Lewis acid catalysis offers another avenue for the cyclization of precursors to form heterocyclic systems. While broadly applied in organic synthesis, specific examples for the direct construction of the benzo[b]thiophene core are part of a wider array of Friedel-Crafts type approaches. arkat-usa.orgthieme-connect.de For instance, the cyclization of arylmercapto acetals can be catalyzed by Amberlyst A-15, a solid acid catalyst, in boiling toluene (B28343) to yield benzo[b]thiophenes. chemicalbook.com
In a related context, Lewis acids like aluminum triflate have been shown to catalyze the formal [4+2] cycloaddition of bicyclobutane ketones with silyl (B83357) dienol ethers, demonstrating their utility in constructing complex bicyclic systems. rsc.org While not a direct synthesis of the benzo[b]thiophene core itself, these methodologies highlight the potential of Lewis acids to facilitate complex cyclization and annulation cascades that could be adapted for the synthesis of thiophene-fused systems. arkat-usa.orgrsc.org
Halogen-Catalyzed Cyclizations
The synthesis of benzo[b]thiophene derivatives can be achieved through halogen-catalyzed cyclization reactions. For instance, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes provide an efficient and environmentally friendly route to various benzo[b]thiophenes under metal- and solvent-free conditions. organic-chemistry.org This method is considered attractive due to its efficiency and economic viability. organic-chemistry.org
Electrophilic cyclization of o-alkynyl thioanisoles is another key strategy. Various electrophiles, including halogens and halogen-containing reagents like I₂, ICl, NIS, Br₂, and NBS, have been successfully employed to initiate the cyclization. nih.gov In 2013, a method was developed for the synthesis of 2-amidobenzothiophenes through the electrophilic cyclization of o-thioanisole-substituted ynamides using reagents such as I₂, NBS, and NCS. researchgate.net
Furthermore, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt can be used for the electrophilic cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position. nih.gov This reaction proceeds under moderate conditions and tolerates a range of functional groups. nih.gov The presence of a bromine atom on the aromatic ring of the alkynyl thioanisole (B89551) is well-tolerated, leading to the formation of the corresponding 6-bromo benzo[b]thiophene in excellent yield. This halogenated product can then be used for further functionalization. nih.gov
Transition Metal-Catalyzed Cyclizations
Transition metal-catalyzed reactions have become a cornerstone for the synthesis of benzo[b]thiophene and its derivatives, offering efficient and versatile pathways. researchgate.netkfupm.edu.sa These methods often involve the cyclization of various precursors, demonstrating the broad applicability of transition metal catalysis in heterocyclic chemistry. kfupm.edu.sa
Palladium-Catalyzed Oxidative Cyclization Reactions
Palladium catalysts are particularly effective in promoting the synthesis of benzo[b]thiophenes. One notable example is the palladium-catalyzed carbonylative synthesis of benzothiophene derivatives from aryl iodides and arylboronic acids. dntb.gov.ua
A significant advancement involves the palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes. nih.gov This method utilizes a simple PdI₂/KI catalytic system under aerobic conditions to produce benzothiophene-3-carboxylic esters in fair to high yields (57–83%). nih.govacs.org The reaction proceeds through an intramolecular S-5-endo-dig cyclization, followed by iodide-promoted S-demethylation, alkoxycarbonylation, and reoxidation of Pd(0) to complete the catalytic cycle. nih.gov A key advantage of this system is its ability to use oxygen from the air as the oxidant, avoiding the need for harsher or more expensive oxidizing agents. nih.gov Furthermore, the reaction can be effectively carried out in the ionic liquid BmimBF₄, which allows for the recycling of the catalytic system without a significant loss of activity. nih.govacs.org
The scope of this reaction is broad, accommodating various substituents on the phenylacetylene (B144264) starting material. For instance, aryl groups with either electron-releasing (e.g., methyl) or electron-withdrawing (e.g., bromine) substituents at the para position afford high yields of the corresponding benzothiophene-3-carboxylates. acs.org The methodology is also compatible with heteroaryl substituents like 3-thienyl and cyclic groups such as cyclohex-1-en-1-yl. acs.org
In some cases, palladium catalysis can lead to unexpected outcomes that highlight the subtleties of the reaction mechanisms. For example, the regioselectivity of the arylation of benzo[b]thiophene can be switched between the α- and β-positions by adjusting the concentration of the palladium catalyst, a phenomenon attributed to the influence of a Ag(I) co-catalyst at low palladium concentrations. acs.org
Table 1: Palladium-Catalyzed Synthesis of Benzo[b]thiophene-3-carboxylic Esters
| Entry | Starting Material (1) | R¹ | R² | Product (2) | Yield (%) nih.gov |
|---|---|---|---|---|---|
| 1 | 1a | Ph | Me | 2a | 71 |
| 2 | 1b | 4-MeC₆H₄ | Me | 2b | 76 |
| 3 | 1c | 4-BrC₆H₄ | Me | 2c | 83 |
| 4 | 1d | 3-Thienyl | Me | 2d | 70 |
| 5 | 1e | Cyclohex-1-enyl | Me | 2e | 79 |
| 6 | 1f | CH₂OMe | Me | 2f | 57 |
| 7 | 1g | n-Pentyl | Me | 2g | 71 |
| 8 | 1h | CH₂OH | Me | 2h | 63 |
| 9 | 1i | (CH₂)₂OH | Me | 2i | 73 |
| 10 | 1j | CH(OH)Ph | Me | 2j | 72 |
| 11 | 1k | C(OH)Me₂ | Me | 2k | 72 |
| 12 | 1a' | Ph | Et | 2a' | 73 |
| 13 | 1a'' | Ph | n-Pr | 2a'' | 70 |
This table summarizes the yields of various benzo[b]thiophene-3-carboxylic esters synthesized via PdI₂/KI-catalyzed alkoxycarbonylation of 2-(methylthio)phenylacetylenes.
Heck-type Reaction Pathways in C-H Arylations
The direct C-H arylation of benzo[b]thiophenes has emerged as a powerful tool for creating carbon-carbon bonds, and mechanistic studies suggest that these transformations can proceed through a Heck-type reaction pathway. nih.govacs.org This approach offers an efficient synthesis of arylated benzo[b]thiophenes, which are important structural motifs in various functional molecules. nih.gov
A significant breakthrough in this area is the development of a catalytic system that enables the regioselective β-arylation of benzo[b]thiophenes at room temperature using aryl iodides. nih.govacs.org This method is notable for its operational simplicity, as it does not require pre-functionalization of the starting materials and is insensitive to air and moisture. nih.gov The mild reaction conditions allow for a broad tolerance of functional groups, resulting in high yields and excellent regioselectivity. nih.govacs.org
Kinetic isotope effect studies provide experimental evidence supporting a Heck-type mechanism. This pathway is proposed to involve a concerted carbo-palladation across the double bond of the thiophene ring, followed by a base-assisted anti-elimination. nih.gov This contrasts with other potential mechanisms, such as an electrophilic aromatic substitution (SₑAr) pathway, which is inconsistent with the observed regioselectivity. nih.gov
The synthesis of 2-aryl-3-substituted benzo[b]thiophenes can also be achieved through a sequence involving an aromatic nucleophilic substitution reaction followed by a Heck-type coupling. nih.gov
Table 2: Direct C-H Arylation of Benzo[b]thiophene with Iodoarenes
| Entry | Iodoarene | Product | Yield (%) nih.gov | C3/C2 Ratio nih.gov |
|---|---|---|---|---|
| 1 | 4-Iodoacetophenone | 3a | 98 | >99:1 |
| 2 | 4-Iodobenzonitrile | 3b | 98 | >99:1 |
| 3 | Methyl 4-iodobenzoate | 3c | 95 | >99:1 |
| 4 | 1-Iodo-4-nitrobenzene | 3d | 97 | >99:1 |
| 5 | 4-Iodotoluene | 3e | 90 | >99:1 |
| 6 | 1-Iodo-4-methoxybenzene | 3f | 81 | >99:1 |
| 7 | 1-Iodo-4-(trifluoromethoxy)benzene | 3g | 98 | >99:1 |
| 8 | 1-Iodo-4-(trifluoromethyl)benzene | 3h | 98 | >99:1 |
| 9 | 1-Chloro-4-iodobenzene | 3i | 92 | >99:1 |
| 10 | 1-Bromo-4-iodobenzene | 3j | 93 | >99:1 |
| 11 | 1,4-Diiodobenzene | 3k | 94 | >99:1 |
| 12 | 1-Iodo-3-nitrobenzene | 3l | 98 | >99:1 |
| 13 | 1-Iodo-3,5-dimethylbenzene | 3m | 84 | >99:1 |
| 14 | 1-Iodo-2-methylbenzene | 3n | 85 | 96:4 |
| 15 | 1-Iodo-2-methoxybenzene | 3o | 78 | 97:3 |
| 16 | 2-Iodothiophene | 3p | 80 | >99:1 |
| 17 | 3-Iodopyridine | 3q | 80 | >99:1 |
| 18 | 2-Iodopyridine | 3r | 82 | >99:1 |
| 19 | Iodobenzene | 3s | 89 | >99:1 |
| 20 | 1-Fluorooctane | 3t | 0 | - |
| 21 | 1-Iodo-2,4,6-trimethylbenzene | 3u | 75 | 95:5 |
| 22 | 1-Iodonaphthalene | 3v | 87 | >99:1 |
| 23 | 2-Iodonaphthalene | 3w | 88 | >99:1 |
| 24 | 9-Iodoanthracene | 3x | 70 | >99:1 |
| 25 | 9-Iodophenanthrene | 3y | 72 | >99:1 |
This table displays the results of the direct C-H arylation of benzo[b]thiophene with various iodoarenes, highlighting the yields and regioselectivity of the reaction.
Base-Catalyzed Cyclizations
Base-catalyzed cyclization reactions provide a valuable synthetic route to benzo[b]thiophene derivatives. An efficient protocol has been developed that proceeds through a base-promoted propargyl-allenyl rearrangement, followed by cyclization and allyl migration. researchgate.net
In a metal-free approach, 3-nitrobenzo[b]thiophenes can react with various phenols in the presence of potassium hydroxide (B78521) (KOH) in ethanol (B145695) at elevated temperatures. ccspublishing.org.cn The proposed mechanism involves the initial reaction of the phenol (B47542) with the 3-nitrobenzo[b]thiophene (B90674) to form an intermediate, which then undergoes intramolecular cyclization. ccspublishing.org.cn
Acid-Catalyzed Cyclization of Thiophenylacetals and Ketones
The synthesis of substituted benzo[b]thiophenes can be accomplished through the acid-catalyzed cyclization of thiophenylacetals and ketones. documentsdelivered.com This method provides a direct route to the benzo[b]thiophene core.
Multi-component Reactions for Benzo[b]thiophene Derivative Synthesis
Multi-component reactions (MCRs) have gained prominence as a powerful strategy for the synthesis of complex molecules like benzo[b]thiophene derivatives from simple and readily available starting materials in a single step. researchgate.net These reactions are highly efficient and atom-economical.
One such example is a rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur (S₈). researchgate.net This method is characterized by a sequential process involving alkyne insertion, C-H bond activation, and sulfur atom transfer, which proceeds with high regioselectivity. researchgate.net Under similar conditions, reacting 1,2-diphenylethyne, boroxines, and sulfur powder affords substituted benzo[b]thiophene analogs. tandfonline.com
Another MCR involves the reaction of 2-halophenylacetic acids, elemental sulfur, and amines, promoted by sodium bicarbonate (NaHCO₃) under metal-free conditions, to produce benzodisulfide heterocyclic compounds. researchgate.net Furthermore, a three-component domino reaction involving α-bromoketones, thioisatins, and amines in dimethylformamide (DMF) can be used to synthesize benzo[b]thiophene fused N-heterocycles with high yields. ccspublishing.org.cn
A potassium carbonate (K₂CO₃)-promoted multicomponent cyclization between o-halogenated benzaldehydes, 2-methylquinolines, and sulfur powder offers a convenient route to 2-heteroaryl-3-hydroxybenzo[b]thiophene derivatives. researchgate.net These products can then serve as versatile building blocks for further transformations. researchgate.net
Green Chemistry Approaches in Benzo[b]thiophene Synthesis
In recent years, considerable effort has been directed toward developing more environmentally benign methods for the synthesis of benzo[b]thiophene scaffolds. These "green" approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
One notable strategy involves the use of solid supports, such as silica (B1680970) gel-assisted synthesis, which can simplify purification and reduce solvent usage. nih.gov Another green technique is the palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes. This method is advantageous as it utilizes molecular oxygen from the air as the terminal oxidant, a readily available and non-polluting reagent. The reaction can also be performed in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄), which allows for the recycling of the catalytic system multiple times without a significant loss in activity. acs.org
Metal-free synthesis routes have also been developed. For example, a three-component reaction between 2-halophenylacetic acids, elemental sulfur, and amines, promoted by sodium bicarbonate (NaHCO₃), provides a facile route to benzodisulfide heterocyclic compounds, which can be precursors or related structures to benzo[b]thiophenes. researchgate.net
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzo[b]thiophene derivatives, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and milder reaction conditions. strath.ac.ukmanipal.eduorganic-chemistry.org
One prominent application is the rapid synthesis of 3-aminobenzo[b]thiophenes. By irradiating a mixture of 2-halobenzonitriles and methyl thioglycolate with triethylamine (B128534) in dimethyl sulfoxide (B87167) (DMSO) at 130°C, the desired products can be obtained in high yields (58–96%) in a fraction of the time required by traditional methods. strath.ac.ukrsc.org This approach has been successfully applied to the synthesis of various biologically active scaffolds. strath.ac.ukrsc.org
The Paal-Knorr reaction, a classic method for synthesizing five-membered heterocycles, has also been adapted for microwave assistance. This allows for the efficient condensation of 1,4-diketones to form polysubstituted thiophenes and their benzo-fused analogues in good yields. organic-chemistry.org The comparative studies between microwave-assisted and conventional heating methods consistently demonstrate the superiority of the former in terms of efficiency and yield for constructing the benzothiophene core. manipal.edu
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis This table is representative and based on general findings in the literature.
| Feature | Microwave-Assisted Synthesis | Conventional Heating |
|---|---|---|
| Reaction Time | Minutes to a few hours | Several hours to days |
| Reaction Yield | Generally higher | Often lower to moderate |
| Energy Efficiency | High (direct heating of molecules) | Low (bulk heating of vessel and solvent) |
| Side Reactions | Minimized due to short reaction times | More prevalent |
Synthesis of Benzo[b]thiophene-3-acetic Acid via Specific Precursors
The direct synthesis of this compound can be achieved through various cyclization strategies starting from appropriately substituted benzene precursors. A common approach involves building the thiophene ring onto a benzene molecule that already contains or can be easily converted to the acetic acid side chain.
One established method is the palladium-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence. This starts with readily available 2-(methylthio)phenylacetylenes, which undergo an intramolecular cyclization. acs.orgnih.gov While this method directly yields benzo[b]thiophene-3-carboxylic esters, subsequent hydrolysis of the ester group provides the corresponding carboxylic acid. To obtain the acetic acid derivative specifically, a homologation step would be required.
A more direct precursor would be a substituted 2-halophenylacetic acid derivative which can react with a sulfur source to form the thiophene ring. For instance, reactions involving 2-halophenylacetic acids and elemental sulfur under specific conditions can lead to the formation of the benzo[b]thiophene core. researchgate.net
Derivatization Strategies for this compound
The carboxylic acid group of this compound is a versatile functional handle for a wide range of chemical modifications, allowing for the synthesis of diverse libraries of compounds for various applications. nih.gov
The primary site for derivatization is the carboxylic acid itself, which can be readily converted into esters, amides, and other related functional groups.
Esterification is a fundamental transformation of this compound. The reaction is typically carried out by treating the carboxylic acid with an alcohol in the presence of an acid catalyst or using coupling agents. A common laboratory procedure involves reacting the acid with the desired alcohol (e.g., ethanol) in a solvent like dichloromethane (B109758) (DCM) using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov This method is efficient for producing a variety of esters. For example, the reaction of 5-bromobenzo[b]thiophene-3-carboxylic acid with anhydrous ethanol using this system proceeds smoothly at room temperature. nih.gov
Another powerful method for synthesizing benzo[b]thiophene-3-carboxylic esters is the palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes with an alcohol and carbon monoxide. acs.orgnih.gov This approach builds the ester functionality directly during the ring-forming process.
Table 2: Examples of Synthesized Benzo[b]thiophene-3-carboxylate Esters via Carbonylative Cyclization acs.orgnih.gov
| Precursor (R¹ group) | Product | Yield |
|---|---|---|
| Phenyl | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | High |
| p-Tolyl | Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 76% |
| Thiophen-3-yl | Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate | 70% |
| Butyl | Methyl 2-butylbenzo[b]thiophene-3-carboxylate | 83% |
| tert-Butyl | Methyl 2-(tert-butyl)benzo[b]thiophene-3-carboxylate | 57% |
Chemical Transformations at the Carboxylic Acid Moiety
Acylhydrazone Formation
Acylhydrazones are another important class of derivatives accessible from this compound. The synthesis is a two-step process. First, the carboxylic acid is converted to its corresponding hydrazide (a carbohydrazide). This is often achieved by first converting the acid to an ester, which is then reacted with hydrazine (B178648) hydrate.
The resulting benzo[b]thiophene-2-carboxylic hydrazide is then condensed with a variety of aromatic or heteroaromatic aldehydes. nih.govmdpi.com This reaction is typically performed by stirring the hydrazide and the aldehyde in a solvent like methanol, sometimes with gentle heating, to yield the final N-acylhydrazone derivative. nih.govmdpi.com This modular approach allows for extensive structural diversification, which is valuable in medicinal chemistry for exploring structure-activity relationships. nih.gov
Substitution Reactions on the Benzo[b]thiophene Ring
The benzo[b]thiophene ring system is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. These reactions are crucial for the synthesis of diverse derivatives of this compound, enabling the exploration of their chemical and biological properties.
Nitration Studies
The nitration of benzo[b]thiophene derivatives, including those with a 3-acetic acid or related functional group, has been a subject of detailed investigation. The position of nitration on the benzo[b]thiophene ring is highly dependent on the reaction conditions and the nature of the substituent at the 3-position.
For benzo[b]thiophene-3-carboxylic acid, nitration can lead to substitution at all four available positions on the benzene ring. rsc.org The distribution of the resulting nitro isomers is significantly influenced by the nitrating agent and reaction temperature. rsc.org For instance, when nitration is performed with concentrated nitric acid in a 10% sulfuric acid in acetic acid solution at 60°C, the 4-nitro isomer is the primary product. rsc.org Conversely, using a potassium nitrate-sulfuric acid mixture at 0°C favors the formation of the 5- and 6-nitro isomers. rsc.org It has been noted that under none of the studied conditions does nitration occur at the 2-position of the thiophene ring. rsc.org
In the case of 3-acetylbenzo[b]thiophene, similar regiochemical control based on reaction conditions is observed. rsc.org Reaction with a molar equivalent of potassium nitrate (B79036) in concentrated sulfuric acid at 0°C or with a cold mixture of fuming nitric acid, acetic acid, and acetic anhydride (B1165640) results in substitution at all four positions of the benzene ring. rsc.org Notably, the latter conditions can also lead to the formation of 3-nitrobenzo[b]thiophene as a byproduct. rsc.org As with the 3-carboxylic acid, no substitution is observed at the 2-position. rsc.org
The nitration of the parent benzo[b]thiophene molecule itself has been reported to yield primarily 3-nitrobenzo[b]thiophene. cdnsciencepub.com However, some studies have suggested the presence of minor amounts of 2-nitro and 5-nitro isomers in the reaction mixture. cdnsciencepub.com It is important to carry out the nitration of thiophene and its derivatives in the absence of nitrous acid to prevent potentially explosive side reactions. stackexchange.com The use of nitric acid in acetic anhydride is a common method to mitigate this issue. stackexchange.comgoogle.com
Table 1: Regioselectivity of Nitration of 3-Substituted Benzo[b]thiophenes under Various Conditions
| 3-Substituent | Nitrating Agent | Temperature | Major Nitro Isomer(s) | Reference |
| -COOH | Conc. HNO₃ / 10% H₂SO₄ in Acetic Acid | 60°C | 4-nitro | rsc.org |
| -COOH | KNO₃ / H₂SO₄ | 0°C | 5-nitro and 6-nitro | rsc.org |
| -COCH₃ | KNO₃ / H₂SO₄ | 0°C | Mixture of 4-, 5-, 6-, and 7-nitro | rsc.org |
| -COCH₃ | Fuming HNO₃ / Acetic Acid / Acetic Anhydride | Cold | Mixture of 4-, 5-, 6-, and 7-nitro | rsc.org |
| -H | Fuming HNO₃ / Acetic Acid | 60-70°C | 3-nitro | cdnsciencepub.com |
Halogenation (e.g., Chlorination, Bromination, Iodination)
Halogenation represents a key functionalization strategy for the benzo[b]thiophene core. The introduction of halogen atoms at specific positions provides valuable handles for further synthetic transformations, such as cross-coupling reactions.
A facile method for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives utilizes sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in aqueous acetonitrile (B52724) at 65–75 °C. rsc.orgresearchgate.net This method is effective for substrates bearing vinyl and alkyl groups at the C2-position. rsc.org However, the presence of a carbonyl group at C2 inhibits the reaction, and alcohols can lead to competing oxidation. rsc.org
The synthesis of 3-halobenzo[b]thiophenes can also be achieved through electrophilic cyclization of 2-alkynyl thioanisoles. nih.gov This approach uses sodium halides in conjunction with copper(II) sulfate (B86663) in ethanol, providing a convenient and environmentally friendly route to 3-chloro and 3-bromo derivatives in high yields. nih.gov For instance, the cyclization of a cyclohexyl-substituted alkynyl thioanisole with sodium chloride or sodium bromide affords the corresponding 3-chloro and 3-bromo benzo[b]thiophene derivatives in 90% and 92% yields, respectively. nih.gov The synthesis of 3-iodo and 3-bromo substituted benzo[b]thiophenes can also be accomplished in a two-step process starting from 2-iodothioanisole, involving a Sonogashira coupling followed by cyclization with electrophilic halogenating agents like I₂, ICl, Br₂, or N-bromosuccinimide (NBS). nih.gov
Arylation Reactions
Direct C-H arylation has emerged as a powerful and efficient method for constructing heterobiaryl scaffolds, including those based on benzo[b]thiophene. nih.govacs.org A notable achievement is the development of a regioselective β-arylation (at the C3-position) of benzo[b]thiophenes at room temperature using aryl iodides as coupling partners. nih.govacs.org This methodology is operationally simple, requiring no pre-functionalization of the starting materials, and is tolerant of air and moisture. nih.govacs.org The catalytic system often involves a palladium catalyst, and the reaction proceeds with high regioselectivity and yields. nih.govacs.org For certain substrates, the catalyst loading can be as low as 0.5 mol% when the reaction is conducted at a slightly elevated temperature of 50°C. acs.org
Sulfonylation Reactions
Sulfonylation of the benzo[b]thiophene ring introduces the sulfonyl group, a functionality of interest in medicinal chemistry and materials science. Mild conditions are generally preferred for the sulfonylation of heterocycles to avoid decomposition. researchgate.net
Several methods have been suggested for the sulfonylation of thianaphthene (B1666688) (benzo[b]thiophene). One approach involves the use of one equivalent of chlorosulfonic acid in chloroform (B151607) at 0°C, which is reported to be a fast reaction with good selectivity for the 2-position. researchgate.net Other mild options include sulfur trioxide in nitromethane (B149229) or a 1:1 mixture of sulfuric acid and acetic anhydride in ethyl acetate, both typically carried out at 0°C with heating only if necessary. researchgate.net
Synthesis of Benzo[b]thiophene-1,1-dioxide Derivatives
The oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfone creates benzo[b]thiophene-1,1-dioxide, a scaffold with distinct electronic properties and applications. researchgate.netnih.govchemrxiv.org
A common method for preparing benzo[b]thiophene-1,1-dioxides is the oxidation of the corresponding benzo[b]thiophene. For example, 3-bromobenzo[b]thiophene can be oxidized to 3-bromobenzo[b]thiophene 1,1-dioxide in high yield (89%) by heating with 30% aqueous hydrogen peroxide in acetic acid. nih.gov The resulting 3-substituted benzo[b]thiophene-1,1-dioxides are valuable intermediates for further functionalization. nih.gov
An alternative approach to benzo[b]thiophene-1,1-dioxides involves a palladium-catalyzed sulfinylation of ortho-carbonyl substituted aryl triflates, followed by S-alkylation and a Knoevenagel condensation. chemrxiv.org This methodology provides access to a variety of substituted benzo[b]thiophene-1,1-dioxides. chemrxiv.org
Furthermore, direct C-H arylation has been successfully applied to benzo[b]thiophene 1,1-dioxides. A palladium(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids occurs selectively at the C2-position. researchgate.netnih.govacs.org This reaction demonstrates good substrate scope and functional group tolerance. acs.org
Table 2: Synthesis of Substituted Benzo[b]thiophene-1,1-dioxides
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Bromobenzo[b]thiophene | 30% H₂O₂ in Acetic Acid | 3-Bromobenzo[b]thiophene 1,1-dioxide | 89% | nih.gov |
| Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid, Pd(OAc)₂, Cu(OAc)₂, Pyridine (B92270) | 2-Phenylbenzo[b]thiophene 1,1-dioxide | 39% | nih.gov |
| ortho-Carbonyl substituted aryl triflate | Pd catalyst, then S-alkylation and Knoevenagel condensation | Substituted benzo[b]thiophene 1,1-dioxides | - | chemrxiv.org |
Mechanistic Investigations of this compound Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. Several mechanistic studies have shed light on the formation of this compound and its derivatives.
In the context of direct C-H arylation of benzo[b]thiophenes, kinetic isotope effect studies have provided evidence supporting a Heck-type reaction pathway. nih.gov This proposed mechanism involves a concerted carbo-palladation across the thiophene double bond, followed by a base-assisted anti-elimination. nih.gov An alternative electrophilic aromatic substitution (SₑAr) pathway, involving an electrophilic attack by an Ar-Pd(II) species, is considered inconsistent with the observed regioselectivity of arylation at the C3 position. nih.gov The catalytic cycle is thought to begin with the oxidative addition of an aryl iodide to a Pd(0) species. nih.gov
For the C3-chlorination of C2-substituted benzo[b]thiophenes using sodium hypochlorite, Density Functional Theory (DFT) calculations suggest a mechanism involving the formation of a hypochlorous acidium ion. rsc.org This intermediate facilitates the generation of a C2-C3 chloronium ion in a stepwise manner, which then leads to a sulfur-stabilized C2-carbocation. rsc.org Subsequent re-aromatization yields the C3-chlorinated product. rsc.org
The synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones is proposed to proceed via an initial Sₙ2-type reaction. rsc.org The sulfhydryl group of the thiosalicylic acid attacks the bromomethyl ketone in the presence of a base to form a sulfanylbenzoic acid intermediate, which then undergoes in situ intramolecular cyclization to furnish the final product. rsc.org
The formation of benzo[b]thiophene from the reaction of thiophenol with chloroacetic acid involves a cyclization of the intermediate thioglycolic acid derivative. youtube.com
Iii. Structure Activity Relationship Sar Studies of Benzo B Thiophene 3 Acetic Acid Derivatives
Elucidation of Structural Determinants for Biological Activities
The biological activities of benzo[b]thiophene derivatives are intricately linked to their structural architecture. The core benzo[b]thiophene nucleus, combined with various functional groups at different positions, dictates the molecule's interaction with biological targets. Research has shown that the nature and placement of substituents on the benzo[b]thiophene ring system are critical determinants of the resulting pharmacological effects, which span antimicrobial, anticancer, and anti-inflammatory activities, among others. researchgate.netresearchgate.netijpsjournal.com
For instance, the introduction of an acylhydrazone functional group to the benzo[b]thiophene nucleus has been explored for developing new antibiotics against multidrug-resistant Staphylococcus aureus. nih.gov The diversification of substituents on both the aromatic ring and at the 6-position of the benzo[b]thiophene core has led to the identification of compounds with significant antibacterial activity. nih.gov Similarly, modifications at the C-3 position of the benzo[b]thiophene scaffold have been systematically investigated to enhance potency against specific targets like thrombin. researchgate.net
Positional Isomerism and its Impact on Activity
The position of substituents on the benzo[b]thiophene ring has a profound impact on the biological activity of the resulting derivatives. Studies on allylamine (B125299) antimycotics with a benzo[b]thienyl moiety have demonstrated that the placement of the side chain is crucial for antifungal activity. nih.gov Derivatives where the allylamine side chain is located at positions 3, 4, or 7 of the benzo[b]thiophene core exhibit bioequivalence to the known antimycotic terbinafine. nih.gov
A particularly interesting finding is that compounds with the allylamine side chain at position 7, coupled with an additional substituent at position 3, show a significant enhancement in activity against Candida albicans. nih.gov This suggests a specific spatial arrangement of substituents is necessary for optimal interaction with the fungal target. The 3-chloro-7-benzo[b]thienyl derivative was identified as a highly potent allylamine antimycotic, underscoring the importance of positional isomerism in fine-tuning biological activity. nih.gov This highlights that substituted benzo[b]thiophenes can serve as more than just bioisosteres of naphthalene, but as scaffolds for selectively modifying biological activities. nih.gov
Substituent Effects on Pharmacological Profiles
The pharmacological profile of benzo[b]thiophene-3-acetic acid derivatives can be extensively modified by introducing various substituents onto the core structure. The electronic and steric properties of these substituents play a pivotal role in modulating the compound's affinity and efficacy at different biological targets.
Influence of Aryl Substituents on Activity
The introduction of aryl substituents can significantly influence the biological activity of benzo[b]thiophene derivatives. In the context of cholinesterase inhibitors for potential Alzheimer's disease treatment, the presence of phenyl groups at positions 2 and 3 of the benzothiophene (B83047) scaffold has been investigated. nih.gov It was observed that for 2-phenylbenzothiophene derivatives, the presence of electron-donating groups on the aryl ring was an interesting pattern for the desired activity. nih.gov Furthermore, the addition of a substituted benzoyl group at the 3-position was found to significantly improve the inhibition of butyrylcholinesterase (BChE) while maintaining a similar inhibition pattern against acetylcholinesterase (AChE). nih.gov
| Compound ID | Substitution Pattern | AChE Inhibition | BChE Inhibition |
| 4h | 2-(4-aminophenyl)benzothiophene | Low | Low |
| 5h | 2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene | Low | Significantly Improved |
This table illustrates the enhanced BChE inhibition upon introduction of a 3-benzoyl substituent, based on findings from a study on cholinesterase inhibitors. nih.gov
Impact of Carbonyl and Sulfonyl Groups
The introduction of carbonyl and sulfonyl groups as substituents on the benzo[b]thiophene core has a marked effect on the electronic properties and, consequently, the biological activity of the derivatives. The sulfonyl group is generally considered to be more electron-withdrawing than the carbonyl group. researchgate.net This difference in electron-withdrawing strength can influence the reactivity and interaction of the molecule with its biological target.
In a study on benzo[b]thiophene derivatives as potential antidepressants, the synthesis of new sulfonamides and arylamines was a key strategy. unav.edu The modification of a primary amine to a sulfonamide was a crucial step in modulating the pharmacological profile. unav.edu
Furthermore, the oxidation of the thiophene (B33073) sulfur to a sulfone (a sulfonyl group) in nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives dramatically alters their electronic and optical properties. mdpi.com This transformation turns the electron-donating thienyl sulfur into a strong electron-accepting group, which can be beneficial for applications in organic semiconductors. mdpi.com In the context of STAT3 inhibitors, 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives were designed, where the sulfonyl group is an integral part of the core structure. nih.gov The incorporation of basic flexible groups through an amide bond (a carbonyl-containing linkage) to this core resulted in compounds with higher antiproliferative potency. nih.gov
| Functional Group | Electron-Withdrawing Effect | Impact on Biological Activity |
| Carbonyl | Electron-withdrawing | Can be part of linkages (e.g., amide) that enhance potency. nih.gov |
| Sulfonyl | More electron-withdrawing than carbonyl researchgate.net | Integral to potent STAT3 inhibitors and can modulate antidepressant activity. unav.edunih.gov |
This table summarizes the comparative impact of carbonyl and sulfonyl groups on the properties of benzo[b]thiophene derivatives.
Computational Chemistry in SAR Elucidation
Computational chemistry has emerged as an indispensable tool for understanding the structure-activity relationships of benzo[b]thiophene derivatives at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how these compounds interact with their biological targets. researchgate.net
QSAR studies on benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus have identified key molecular descriptors that correlate with antimicrobial activity. researchgate.net These models, developed using methods like Partial Least Squares (PLS) and Multiple Linear Regression (MLR), have shown strong predictive capabilities.
Molecular docking simulations have been instrumental in visualizing the binding modes of benzo[b]thiophene derivatives within the active sites of target proteins. For instance, in the development of cholinesterase inhibitors, docking studies revealed the intermolecular interactions, such as hydrogen bonds and π-stacking, between a 3-benzoylbenzothiophene derivative and the active site of acetylcholinesterase. nih.govmdpi.com These studies can explain the preference for certain substituents and guide the design of more potent inhibitors. nih.govmdpi.com Similarly, docking studies of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives with the RhoA/ROCK pathway have helped to understand their binding patterns and anticancer activity. nih.gov
| Computational Method | Application in Benzo[b]thiophene SAR | Key Insights |
| QSAR | Predicting antimicrobial activity against S. aureus. researchgate.net | Identification of key molecular descriptors correlated with activity. |
| Molecular Docking | Elucidating binding modes of cholinesterase inhibitors. nih.govmdpi.com | Visualization of intermolecular interactions (hydrogen bonds, π-stacking). |
| Molecular Docking | Understanding anticancer activity via the RhoA/ROCK pathway. nih.gov | Revealing different binding patterns compared to known inhibitors. |
This table highlights the application of computational methods in the SAR elucidation of benzo[b]thiophene derivatives.
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental for understanding the structure-activity relationships (SAR) of a compound series by visualizing how derivatives interact with the binding site of a biological target. These studies illuminate the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the binding affinity and activity of a ligand. For derivatives of this compound, molecular docking has been a key tool in elucidating their mechanism of action against various biological targets.
Docking into Estrogen Receptor α (ERα)
A series of potent benzothiophene-containing derivatives have been investigated as selective estrogen receptor downregulators (SERDs) for their potential in treating estrogen receptor-positive breast cancer. nih.gov Molecular docking studies were performed to understand the binding mode of these compounds within the ligand-binding domain of ERα. The results indicated that several key amino acid residues are crucial for stabilizing the ligand-receptor complex. nih.gov Hydrophobic, electrostatic, and Van der Waals interactions were all identified as significant contributors to the binding affinity. nih.gov
Key interactions observed include those with residues ARG394, GLU353, and PHE404. The stability of the ligand within the binding pocket was found to be particularly influenced by interactions with ILE424. nih.gov These computational models provide a structural basis for the antagonistic and degradation activities of these derivatives, guiding the design of novel SERDs with potentially improved potency. nih.gov
Table 1: Key Interacting Residues for Benzothiophene Derivatives in ERα
| Interacting Residue | Role in Binding Stability |
|---|---|
| ARG394 | Crucial for ligand binding |
| GLU353 | Crucial for ligand binding |
| PHE404 | Crucial for ligand binding |
| ILE424 | Important for the stability of the ligand binding domain |
Docking into Serotonin (B10506) 5-HT1A Receptors
To understand the binding modes of novel benzo[b]thiophene derivatives, specifically benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, with the 5-HT1A serotonin receptor, molecular docking simulations were conducted. nih.gov These studies revealed that the compounds bind to the receptor in a similar orientation. A common and critical feature for these compounds is the formation of a hydrogen bond between the protonated nitrogen of the piperazine (B1678402) ring and the aspartate residue at position 116 (D116) of the receptor. nih.gov
The derivative with the highest binding affinity, compound 7e (1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one), demonstrated additional stabilizing interactions. An extra hydrogen bond was observed between the protonated nitrogen of its pyridine (B92270) ring and the carbonyl group in the side chain of asparagine 385 (N385). nih.gov Furthermore, an edge-to-face aromatic interaction between the benzo[b]thiophene moiety and phenylalanine 361 (F361) contributed to the stability of the complex. These detailed interaction models help explain the observed differences in binding affinities across the series. nih.gov
Table 2: Molecular Docking Results of Benzo[b]thiophene Derivatives with 5-HT1A Receptor
| Compound | Key Interactions | Binding Affinity (Ki) |
|---|---|---|
| 7e | H-bond with D116; H-bond with N385; Aromatic interaction with F361 | 2.30 µM |
| 6d, 6f, 7f | H-bond with D116 | Lower affinity than 7e |
Docking into the RhoA/ROCK Pathway
Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as potential anticancer agents that target the RhoA/ROCK signaling pathway. Molecular docking analysis was used to investigate the binding pattern of these compounds. The studies showed that a particularly active compound, b19 , exhibited a different binding pattern within the RhoA protein compared to the known covalent inhibitor DC-Rhoin. nih.gov This suggests a distinct mechanism of interaction, providing a valuable reference for the future development of novel anticancer agents targeting this pathway. nih.gov
Docking into Bacterial Protein Targets
In the search for new antibiotics to combat multidrug-resistant Staphylococcus aureus (MRSA), computational methods have been applied to a series of benzothiophene derivatives. researchgate.net Molecular docking studies were performed to identify critical interactions between the compounds and their target proteins. These analyses revealed that compounds 20 , 1 , and 17 showed high binding affinities against MRSA, methicillin-sensitive S. aureus (MSSA), and daptomycin-resistant S. aureus (DRSA), respectively. researchgate.net This integrated computational approach highlights the potential of these derivatives as promising candidates for addressing antibiotic resistance.
Table 3: Binding Affinities of Benzothiophene Derivatives Against S. aureus Strains
| Compound | Target Strain | Binding Affinity (kcal/mol) |
|---|---|---|
| 20 | MRSA | -6.38 |
| 1 | MSSA | -5.56 |
| 17 | DRSA | -5.23 |
Docking into Cholinesterases
Benzo[b]thiophene-chalcone hybrids have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com Molecular docking calculations were performed to explore the correlation between the structural features of these hybrids and their inhibitory activities. The results showed that derivatives from one series were generally better inhibitors of both enzymes. Specifically, compound 5f was identified as the most effective AChE inhibitor, while compound 5h was the best BChE inhibitor, showing potency comparable to the standard drug galantamine. mdpi.com
Table 4: Inhibitory Activity of Benzothiophene-Chalcone Hybrids Against Cholinesterases
| Compound | Target Enzyme | Inhibitory Concentration (IC50) |
|---|---|---|
| 5f | AChE | 62.10 µM |
| 5h | BChE | 24.35 µM |
| Galantamine (Reference) | BChE | 28.08 µM |
Iv. Biological and Pharmacological Research Applications of Benzo B Thiophene 3 Acetic Acid
Medicinal Chemistry Applications of Benzo[b]thiophene-3-acetic Acid Scaffolds
The benzo[b]thiophene scaffold is a cornerstone in drug discovery and medicinal chemistry due to its structural similarity to biologically active molecules. nih.gov This versatile framework allows for extensive chemical modification, enabling the synthesis of a diverse library of derivatives. ijpsjournal.com These derivatives have been investigated for a multitude of therapeutic applications, including as anti-microbial, anti-cancer, anti-inflammatory, anti-tubercular, and anti-convulsant agents. nih.govnih.gov
The strategic fusion of the benzo[b]thiophene pharmacophore with other bioactive chemical motifs, such as chalcones, is a common strategy to enhance biological activity and improve pharmacokinetic properties. mdpi.com For instance, 3-acylbenzo[b]thiophenes are considered structural hybrids of benzothiophene (B83047) and chalcone (B49325). mdpi.com This approach can lead to compounds with increased efficacy and better distribution within the body. mdpi.com The inherent biological significance of the benzo[b]thiophene core has spurred continuous interest among medicinal chemists to design and synthesize novel lead molecules for treating a variety of diseases. nih.gov The development of drugs like raloxifene (B1678788), sertaconazole (B158924), and zileuton (B1683628), which contain the benzothiophene scaffold, underscores its importance in pharmaceutical sciences. rsc.org
Exploration of Diverse Pharmacological Activities
Derivatives of benzo[b]thiophene exhibit a remarkable breadth of pharmacological effects. nih.gov The core structure is associated with activities including local anesthetic, anticholinergic, and antihistaminic properties. nih.gov Extensive research has demonstrated that compounds built upon this scaffold possess potent antimicrobial, anti-tubercular, anticancer, anti-inflammatory, antioxidant, and anticonvulsant activities. ijpsjournal.comnih.gov This wide spectrum of biological responses makes the benzo[b]thiophene nucleus a subject of intense study for the development of new therapeutic agents. ijpsjournal.com
The benzo[b]thiophene framework is a well-established pharmacophore in the design of antimicrobial agents. ijpsjournal.commdpi.com Its derivatives have shown significant inhibitory effects against a range of microbial pathogens, including bacteria and fungi. nih.gov The structural versatility of benzo[b]thiophene allows for the creation of compounds targeting various microbial processes, making it a valuable scaffold in the ongoing search for new treatments for infectious diseases. nih.govmdpi.com
The emergence of drug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibiotics. mdpi.comrsc.org Benzo[b]thiophene derivatives have emerged as promising candidates in this area. mdpi.com Researchers have synthesized and evaluated various series of these compounds, identifying several with potent activity against S. aureus, including multidrug-resistant strains. mdpi.comnih.gov
For example, a series of benzo[b]thiophene acylhydrazones were synthesized by combining the benzo[b]thiophene nucleus with an acylhydrazone functional group. mdpi.com One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains, which included a reference strain and two clinical isolates resistant to methicillin (B1676495) and daptomycin. mdpi.comresearchgate.net In another study, a benzo[b]thienoquinolinone derivative showed notable activity against S. aureus. uow.edu.au Furthermore, ruthenium complexes functionalized with benzothiophene have also been shown to possess good antimicrobial activity against this pathogen. rsc.org
| Compound Class/Derivative | Specific Compound Example | Target Organism | Key Findings (MIC) |
| Benzo[b]thiophene Acylhydrazones | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 µg/mL mdpi.comresearchgate.net |
| 3-Halo-benzo[b]thiophenes | 3-chloro-2-(hydroxymethyl)benzo[b]thiophene | Staphylococcus aureus | 256 µg/mL nih.gov |
| Benzo[b]thienoquinolinones | Derivative 92 | Staphylococcus aureus | Promising Activity uow.edu.au |
| Ruthenium-Benzothiophene Complexes | Ru(dmb)2(BTPIP)2 | Staphylococcus aureus | Good Activity rsc.org |
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, and new, more effective treatments are urgently needed. ijpsjournal.com Benzo[b]thiophene-based compounds have shown considerable promise as antitubercular agents. ijpsjournal.comnih.gov
Research into 3-substituted benzo[b]thiophene-1,1-dioxides revealed them to be effective inhibitors of M. tuberculosis growth under aerobic conditions. nih.gov Within this class of compounds, a derivative featuring a tetrazole substituent at the C-3 position was found to be the most potent, with a minimum inhibitory concentration (MIC) of 2.6 µM. nih.gov Another study focused on four series of benzo[b]thiophene-2-carboxylic acid derivatives and evaluated their efficacy against M. tuberculosis H37Ra. nih.gov One compound in particular, designated 7b, was found to be highly active against multidrug-resistant M. tuberculosis (MDR-MTB), with MIC values ranging from 2.73 to 22.86 μg/mL. nih.gov This same compound also effectively inhibited both active and dormant mycobacteria. nih.gov Furthermore, compounds 8c and 8g from a related series demonstrated significant activity against dormant M. bovis BCG, a surrogate for M. tuberculosis, with MICs of 0.60 and 0.61 μg/mL, respectively. nih.gov
| Compound Class/Derivative | Specific Compound Example | Target Organism | Key Findings (MIC) |
| 3-Substituted Benzo[b]thiophene-1,1-dioxides | Tetrazole substituent at C-3 | Mycobacterium tuberculosis | 2.6 µM nih.gov |
| Benzo[b]thiophene-2-carboxylic acid derivatives | Compound 7b | Multidrug-resistant M. tuberculosis (MDR-MTB) | 2.73–22.86 μg/mL nih.gov |
| Benzo[b]thiophene-2-carboxylic acid derivatives | Compound 8c | M. bovis BCG (dormant) | 0.60 μg/mL nih.gov |
| Benzo[b]thiophene-2-carboxylic acid derivatives | Compound 8g | M. bovis BCG (dormant) | 0.61 μg/mL nih.gov |
In addition to antibacterial and antitubercular properties, benzo[b]thiophene derivatives have been explored for their potential as antifungal agents. nih.gov The scaffold is present in the structure of the known antifungal drug sertaconazole. rsc.org
A study investigating 3-halobenzo[b]thiophenes for antimicrobial activity found that a derivative with a methyl alcohol group at the second position and a chlorine atom at the third position exhibited activity against the fungus Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL. nih.gov Other research has also highlighted the antifungal potential of various classes of benzo[b]thiophene derivatives. rsc.org
The exploration of benzo[b]thiophene derivatives for antiviral applications is an emerging area of research. While direct studies on this compound are limited, related structures have shown promise. For instance, chalcones, which are structurally analogous to 3-benzoylbenzothiophenes, are known to possess a wide range of biological activities, including antiviral properties. mdpi.com Furthermore, the broader class of benzothiophene compounds has been investigated for various therapeutic uses, including as anti-HIV agents, indicating the scaffold's potential in developing drugs against viral infections. rsc.org
Anti-cancer and Antiproliferative Investigations
A significant portion of the research on benzo[b]thiophene derivatives has been dedicated to their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, and in some cases, exhibit potent cytotoxic effects. nih.govnih.gov The structural versatility of the benzo[b]thiophene ring system allows for modifications that can enhance its interaction with various biological targets involved in cancer progression. nih.gov
For instance, certain benzo[b]thiophene acrylonitrile (B1666552) derivatives have demonstrated promising anticancer activity, with some compounds showing 50% growth inhibition (GI₅₀) values in the nanomolar range. rsc.org Furthermore, derivatives such as 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene have shown exceptionally high potency, with IC₅₀ antiproliferative values between 16–23 nM.
| Derivative | Cancer Cell Line | Activity |
| 5-bromo-benzo[b]thiophene-3-acetic acid | Breast Cancer | IC₅₀ ≈ 10 µM nih.gov |
| 5-methyl-benzo[b]thiophene-3-acetic acid | Melanoma, Breast Cancer | Up to 97% growth inhibition nih.gov |
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The benzo[b]thiophene scaffold has been utilized in the design of kinase inhibitors. Specifically, derivatives have been identified as potent inhibitors of PIM-1 kinase, an enzyme implicated in tumorigenesis. ias.ac.inresearchgate.netunav.edu For example, certain nicotinonitrile-based derivatives incorporating the benzo[b]thiophene moiety have exhibited significant PIM-1 kinase inhibition, with IC₅₀ values as low as 18.9 nM. ias.ac.in
| Derivative Class | Target Kinase | Reported Activity |
| Nicotinonitrile-based benzo[b]thiophene | PIM-1 Kinase | IC₅₀ = 18.9 nM ias.ac.in |
| Thiophene-linked aryl urea | VEGFR-2, EGFR | IC₅₀ = 11.3 nM (VEGFR-2), 46.6 nM (EGFR) researchgate.net |
The microtubule system is essential for cell division, making it a key target for anticancer drugs. Benzo[b]thiophene derivatives have emerged as a novel class of tubulin polymerization inhibitors, acting on the colchicine (B1669291) binding site. researchgate.net These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net
A notable example is a 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene derivative, which proved to be a potent inhibitor of tubulin polymerization with an IC₅₀ of 0.67 µM. researchgate.net Several other methoxy-substituted benzo[b]thiophene derivatives have also demonstrated greater potency than the well-known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). researchgate.net
| Derivative | Activity | IC₅₀ (Tubulin Polymerization) |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene | Potent Inhibition | 0.67 µM researchgate.net |
| Benzo[b]thiophene analog of CA-4 | Potent Inhibition | 1.7 µM |
Anti-inflammatory and Analgesic Effects
The research into benzo[b]thiophene derivatives has also extended to their potential as anti-inflammatory and analgesic agents. rsc.orgnih.gov In vivo studies using animal models, such as the carrageenan-induced paw edema test, have demonstrated the ability of certain benzo[b]thiophene derivatives to significantly reduce inflammation. rsc.org
The analgesic properties of these compounds have been evaluated using methods like the acetic acid-induced writhing test in mice. rsc.org These studies suggest that the benzo[b]thiophene scaffold can be a valuable template for developing new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.
Antioxidant Potential and Free Radical Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Consequently, there is a continuous search for novel antioxidant compounds. Research has shown that novel benzo[b]thiophene derivatives possess significant antioxidant capacities.
In one study, the antioxidant potential of newly synthesized benzo[b]thiophenes was evaluated, and some derivatives, such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene (B33073) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b] thiophene, exhibited high antioxidant capacities with Trolox Equivalent Antioxidant Capacity (TEAC) values of 2.5 and 1.1, respectively. These findings indicate that the benzo[b]thiophene nucleus can contribute to the free radical scavenging properties of a molecule.
| Derivative | Antioxidant Capacity (TEAC Value) |
| 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene | 2.5 |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b] thiophene | 1.1 |
Antipyretic Activity
Currently, there is a lack of significant research specifically investigating the antipyretic properties of this compound and its derivatives.
Anti-diabetic Activity
Substituted benzothiophene derivatives have been explored for their potential in managing diabetes. One study investigated eighteen such derivatives for their effects on peroxisome proliferator-activated receptor gamma (PPARγ) in HepG2 cells. nih.gov Three of these derivatives demonstrated the ability to transactivate PPARγ in vitro. nih.gov Notably, two of these compounds, when studied in KK/Ay diabetic mice, led to a significant decrease in blood glucose levels, with one compound reducing levels to below 10mmol/L. nih.gov These compounds also improved glucose tolerance and the condition of impaired pancreatic islet beta-cells, while also lowering serum insulin (B600854) levels. nih.gov
Table 1: Effects of Selected Benzothiophene Derivatives on Glucose Metabolism in KK/Ay Diabetic Mice
| Compound | Effect on Blood Glucose Levels | Other Observed Effects | Reference |
|---|---|---|---|
| Compound 5 | Decreased to <15.6mmol/L | Improved glucose tolerance, improved pancreatic islet beta-cells, lowered serum insulin | nih.gov |
| Compound 15 | Decreased to <10mmol/L | Improved glucose tolerance, improved pancreatic islet beta-cells, lowered serum insulin | nih.gov |
Anti-convulsant Activity
There is currently a lack of substantial research focused on the anti-convulsant properties of this compound and its related compounds.
Neurodegenerative Disease Research
The benzo[b]thiophene core is a subject of interest in the development of treatments for neurodegenerative conditions such as Parkinson's and Alzheimer's disease. tandfonline.comuniroma1.it Fused thiophene derivatives are considered a significant class of heterocyclic molecules that can target the complex and multifactorial pathogenesis of Alzheimer's disease. nih.gov The therapeutic potential of these compounds is often linked to their ability to inhibit key enzymes involved in the progression of these diseases. nih.govnih.gov
A significant area of research for benzo[b]thiophene derivatives is their activity as inhibitors of human monoamine oxidase (hMAO), a key enzyme in the degradation of monoamine neurotransmitters. tandfonline.comuniroma1.itnih.gov A series of benzo[b]thiophen-3-ol derivatives have been synthesized and evaluated, with many exhibiting high selectivity for the MAO-B isoform. tandfonline.comnih.govresearchgate.net This selectivity is particularly relevant for the treatment of Parkinson's disease. tandfonline.comnih.gov
Initial studies identified the benzo[b]thiophene-3-ol core as a promising scaffold for neuroprotection due to its efficacy in inhibiting monoamine oxidases. uniroma1.it Subsequent research focused on modifying this scaffold to enhance its inhibitory potential. uniroma1.it For instance, the substitution of the carbonyl spacer with an amide in 2-aroyl-benzo[b]thiophen-3-ols led to a series of carboxamide analogues. uniroma1.it Many of these derivatives showed selectivity for MAO-B, with one compound containing a 2-methoxy group achieving 100% inhibition at a concentration of 10 µM. uniroma1.it Molecular docking studies have been employed to understand the binding interactions with MAO and guide further structural modifications to improve activity. tandfonline.comnih.govresearchgate.net
Table 2: MAO-B Inhibition by Selected Benzo[b]thiophene Derivatives
| Compound Type | Key Structural Feature | Inhibition of MAO-B | Reference |
|---|---|---|---|
| Benzo[b]thiophen-3-ol derivatives | Varied aryl substituents | High selectivity for MAO-B isoform | tandfonline.comnih.gov |
| 2-aroyl-benzo[b]thiophen-3-ol carboxamide analogue | 2-methoxy group | 100% inhibition at 10 µM | uniroma1.it |
The potential of fused thiophene derivatives in Alzheimer's disease (AD) treatment extends to targeting multiple pathological factors. nih.gov Research has explored the development of multi-target-directed ligands (MTDLs) based on scaffolds like benzothiazole (B30560), which is structurally related to benzothiophene. nih.gov These MTDLs aim to interact with several biological targets relevant to AD, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). nih.govmdpi.com The inhibition of AChE and BChE is a common therapeutic strategy to enhance cholinergic neurotransmission and alleviate cognitive symptoms in AD. nih.gov Some benzothiazole derivatives have shown inhibitory activity against both AChE and MAO-B, making them promising candidates for further development as anti-AD agents. nih.gov
PPAR Receptor Activation
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating various metabolic processes. nih.gov The activation of PPARγ, in particular, is associated with insulin sensitization and improved glucose metabolism. nih.gov A study on substituted thiophene and benzothiophene derivatives found that some of these compounds could transactivate PPARγ. nih.gov Three derivatives, in particular, showed this activity, though to a lesser extent than the positive control, rosiglitazone. nih.gov This suggests that the benzothiophene scaffold could be a basis for developing new PPARγ agonists for the treatment of metabolic disorders. nih.gov The interaction of these ligands with PPARs is believed to involve hydrogen bonding and hydrophobic interactions within the receptor's binding pocket. nih.gov
Mechanisms of Biological Action
The biological effects of compounds derived from the benzo[b]thiophene core are rooted in their specific interactions at a molecular level. Research has focused on identifying their binding affinities to various enzymes and receptors, understanding how they modulate cellular signaling pathways, and characterizing their interactions with specific biological targets.
Enzyme and Receptor Binding Affinity
Derivatives of the benzo[b]thiophene structure have demonstrated significant inhibitory activity against several key enzymes.
One area of investigation has been their effect on cholinesterases. A series of benzo[b]thiophene-chalcone hybrids, which are structurally related to 3-acyl-benzo[b]thiophenes, were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These studies found that the hybrid compounds were generally effective inhibitors of both enzymes. mdpi.com Notably, specific substitutions on the chalcone moiety significantly influenced the inhibitory potency. mdpi.com
Table 1. Inhibitory activity of select benzo[b]thiophene-chalcone hybrids against cholinesterases. mdpi.com
Furthermore, a series of benzo[b]thiophen-3-ol derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases. nih.govnih.gov Most of the synthesized compounds in this class showed high selectivity for the hMAO-B isoform over the hMAO-A isoform. nih.gov
In other research, derivatives of benzo[b]thiophene-3-carboxylic acid have been prepared and tested for their receptor binding capabilities. These studies revealed that various derivatives possess local anesthetic, anticholinergic, and antihistaminic activities, suggesting direct interactions with relevant receptors, though specific binding constants were not detailed. nih.gov
Cellular Pathway Modulation
Research into benzo[b]thiophene derivatives has extended to their impact on critical cellular signaling pathways, particularly in the context of cancer. A study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives revealed their role as anticancer agents that target the RhoA/ROCK pathway. nih.govresearchgate.net The Rho family of GTPases, including RhoA, are crucial regulators of cellular processes, and their dysregulation can promote tumor growth and metastasis. nih.govresearchgate.net
The study found that a lead compound, b19 , effectively suppressed the RhoA/ROCK signaling pathway. nih.govresearchgate.net This inhibition led to downstream effects, including the suppression of myosin light chain phosphorylation and a reduction in the formation of stress fibers. nih.gov These molecular changes manifested as a significant inhibition of proliferation, migration, and invasion in MDA-MB-231 breast cancer cells, and also promoted apoptosis. nih.govresearchgate.net
Interactions with Biological Targets
The functional outcomes of benzo[b]thiophene derivatives are a direct result of their binding to specific biological molecules. Molecular docking studies have been employed to elucidate these interactions at an atomic level.
For the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives targeting the RhoA/ROCK pathway, molecular docking analysis was used to understand their binding pattern. nih.govnih.gov This computational approach helped to confirm that the derivatives interact with RhoA, a key protein in the pathway, providing a structural basis for their inhibitory activity. nih.govnih.gov
Similarly, molecular docking was used to analyze the binding of benzo[b]thiophene-chalcone hybrids to cholinesterases. mdpi.com These in-silico studies help to visualize how the inhibitors fit into the active site of the enzymes, explaining the structure-activity relationships observed in the biological assays. mdpi.com For the benzo[b]thiophen-3-ol derivatives that inhibit monoamine oxidase, docking studies highlighted the potential binding site interactions responsible for their inhibitory effect and suggested structural modifications to further enhance activity. nih.gov
Pharmacokinetic Considerations (Implicit in SAR studies)
While detailed pharmacokinetic studies are extensive, Structure-Activity Relationship (SAR) analyses provide crucial preliminary insights into how a compound might behave in a biological system. By synthesizing a series of related compounds and evaluating their biological activity, researchers can infer which chemical modifications are likely to lead to favorable pharmacokinetic properties.
In the development of anticancer agents targeting the RhoA/ROCK pathway, a clear SAR was established for the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. nih.gov The study found that modifying the core structure with a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced the anti-proliferative activity. nih.govresearchgate.net This indicates that these specific substitutions contribute favorably to the interaction with the biological target.
For the benzo[b]thiophene-chalcone hybrids designed as cholinesterase inhibitors, the SAR study demonstrated that the hybrid structures (series 5 compounds) were more potent inhibitors than their simpler benzothiophene precursors (series 4 compounds). mdpi.com This suggests that the fusion of the two pharmacophores into a single, more rigid scaffold improves the molecule's inhibitory potential. mdpi.com
V. Other Research Applications and Future Directions
Applications in Materials Science
The benzo[b]thiophene scaffold is a key structural motif in the design of novel organic materials due to its rigid, planar structure and electron-rich nature, which facilitates charge transport. While "Benzo[b]thiophene-3-acetic acid" itself is not typically the final active material, its core structure is integral to the development of advanced organic electronics. The acetic acid group offers a versatile handle for further chemical modifications, allowing for the fine-tuning of electronic properties and solubility.
Derivatives of benzo[b]thiophene are extensively investigated as organic semiconductors (OSCs). The inherent properties of the benzo[b]thiophene unit, such as its ability to engage in strong π-π stacking, are crucial for efficient charge hopping between molecules in the solid state. The design of novel OSCs often involves extending the π-conjugation of the benzo[b]thiophene core to modulate the HOMO/LUMO energy levels and enhance charge carrier mobility. nih.gov
Research has shown that thienoacenes, which are formed by fusing thiophenes with other aromatic rings, are promising candidates for high-performance organic field-effect transistors (OFETs). nih.gov Specifically, derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT), which contains the benzo[b]thiophene substructure, have demonstrated superior performance as organic semiconductors. nih.gov The spatial distribution of the Highest Occupied Molecular Orbital (HOMO) in BTBT derivatives is considered favorable for effective intermolecular orbital overlap, a key factor for high charge mobility. nih.gov
The development of high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) relies heavily on the design of new organic semiconductors with optimized properties. Benzo[b]thiophene derivatives have emerged as a significant class of materials for these applications. nih.gov
In the realm of OFETs, solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and shown to exhibit p-type semiconductor behavior. researchgate.netmdpi.com For instance, OFETs fabricated using certain BTT derivatives as the semiconductor layer have demonstrated high hole mobilities and excellent on/off current ratios, which are critical performance metrics for transistors. researchgate.netmdpi.com The ability to process these materials from solution offers a significant advantage for large-area and low-cost electronics manufacturing. mdpi.com
The performance of these OFETs is highly dependent on the molecular structure of the benzo[b]thiophene derivative and the resulting thin-film morphology. Researchers have systematically studied how different substituents on the benzo[b]thiophene core influence the packing of the molecules in the solid state and, consequently, the charge transport properties. For example, dialkyl-substituted BTBT derivatives have been shown to afford solution-processed OFETs with mobilities exceeding 1.0 cm²/Vs. nih.gov
| Compound Family | Application | Key Findings |
| nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) Derivatives | Organic Semiconductors, OFETs | High charge carrier mobilities, good stability, and tunable properties through chemical modification. nih.gov |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | Solution-Processable OFETs | P-channel behavior with high hole mobilities and on/off ratios. researchgate.netmdpi.com |
| 2,7-Diphenyl BTBT (DPh-BTBT) | Vapor-Deposited OFETs | Mobilities up to 2.0 cm²/Vs under ambient conditions. nih.gov |
| Dialkyl-BTBTs (Cn-BTBTs) | Solution-Processed OFETs | Mobilities higher than 1.0 cm²/Vs. nih.gov |
Agrochemical Research
The benzo[b]thiophene scaffold has been explored in the development of new agrochemicals. The structural features of benzothiazole (B30560), a related heterocyclic system, have been shown to be advantageous for antiviral and antifungal activity in agricultural applications. mdpi.com While the direct application of "this compound" in agrochemical formulations is not extensively documented, the introduction of the benzo[b]thiophene moiety into potential agrochemical candidates is an area of interest. mdpi.com The rationale is that the incorporation of this heterocyclic system can lead to novel compounds with desirable biological activities for crop protection.
Role as Chemical Probes
"this compound" and its derivatives serve as valuable chemical probes for exploring biological systems. By modifying the core structure, researchers can design molecules that interact with specific biological targets, such as enzymes and receptors, thereby helping to elucidate their functions and roles in disease.
For example, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as inhibitors of the RhoA/ROCK pathway. nih.gov This pathway is implicated in cellular processes that promote tumor growth and metastasis. nih.gov The synthesized compounds, which feature a carboxamide group at the C-3 position, have shown anti-proliferative activity, making them useful tools for studying the RhoA/ROCK signaling cascade in cancer biology. nih.gov
Emerging Synthetic Methodologies and Their Potential Impact
Recent advances in synthetic organic chemistry have provided more efficient and versatile methods for constructing the benzo[b]thiophene core, which can be applied to the synthesis of "this compound" and its derivatives. These emerging methodologies have a significant impact on the accessibility of these compounds for various research applications.
One notable development is the use of palladium-catalyzed reactions. For instance, a palladium iodide-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence has been developed for the synthesis of benzothiophene-3-carboxylic esters from simple starting materials. acs.org Such methods offer a direct and atom-economical route to functionalized benzo[b]thiophenes. The ability to perform these reactions in environmentally benign solvents like ionic liquids further enhances their appeal. acs.org
The development of robust synthetic routes is crucial as it enables the generation of diverse libraries of "this compound" derivatives for structure-activity relationship (SAR) studies in drug discovery and materials science.
Future Prospects in Drug Discovery and Development
The benzo[b]thiophene scaffold is a well-established pharmacophore present in several approved drugs, and "this compound" continues to be a promising starting point for the discovery and development of new therapeutic agents. mdpi.comijpsjournal.com Its structural versatility allows for the creation of compounds with a wide range of biological activities. ijpsjournal.com
Recent research highlights the potential of "this compound" derivatives in several therapeutic areas:
Anticancer Agents: Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide are being investigated as potential anticancer agents that target the RhoA/ROCK pathway, which is involved in tumor metastasis. nih.gov
Cholinesterase Inhibitors: In the context of Alzheimer's disease, benzo[b]thiophene-chalcones have been synthesized and evaluated as inhibitors of cholinesterases, key enzymes in the progression of the disease. mdpi.com
Antimicrobial Agents: Acylhydrazone derivatives of benzo[b]thiophene have shown promising activity against multidrug-resistant bacteria, such as Staphylococcus aureus. mdpi.com
The future of drug discovery with "this compound" lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The fusion of the benzo[b]thiophene scaffold with other pharmacophores is a strategy being employed to enhance biological activity and improve drug-like properties. mdpi.com
| Derivative Class | Therapeutic Area | Biological Target/Activity |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Oncology | Inhibition of RhoA/ROCK pathway, anti-proliferative activity. nih.gov |
| Benzo[b]thiophene-chalcones | Neurodegenerative Diseases | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com |
| Benzo[b]thiophene acylhydrazones | Infectious Diseases | Antibacterial activity against multidrug-resistant Staphylococcus aureus. mdpi.com |
| Dialkylaminoethyl benzo[b]thiophene-3-carboxylates | Anesthesiology, Allergy | Local anesthetic, anticholinergic, and antihistaminic activities. nih.gov |
Challenges and Opportunities in this compound Research
The field of this compound and its derivatives is a dynamic area of chemical research, presenting both significant hurdles and promising avenues for future exploration. The inherent structural features of the benzo[b]thiophene scaffold make it a "privileged" heterocyclic ring in medicinal chemistry, but also a source of synthetic complexity. rsc.org Overcoming these challenges is key to unlocking the full potential of this class of compounds in various scientific domains.
Challenges in Research
A primary challenge in the study of this compound derivatives lies in their synthesis. Researchers often face difficulties in achieving efficient and selective synthesis of these compounds. For instance, the development of synthetic routes can be hampered by the need for specific and sometimes expensive catalysts, such as palladium iodide, to facilitate cyclization and other key reaction steps. acs.org The optimization of reaction conditions, including temperature, pressure, and the use of specific reagents, is often required to achieve desirable yields. acs.org
Another significant hurdle is the potential for low yields and the formation of byproducts during synthesis. For example, in the synthesis of certain 2,3-dihydro-4H-benzo[e] acs.orgtandfonline.comthiazin-4-ones, a related class of sulfur-containing heterocycles, some strategies have resulted in limited product ranges and low yields. mdpi.com Furthermore, the stability of certain intermediates and final products can be a concern, potentially leading to reduced enantioselectivity in atroposelective C-H vinylation reactions of related aldehydes. acs.org The development of robust and generalizable synthetic methods that are both cost-effective and environmentally benign remains a key objective for chemists working in this area. researchgate.net
Opportunities for Future Research
Despite the challenges, the research landscape for this compound and its analogues is rich with opportunities. The diverse biological activities exhibited by this class of compounds offer significant potential for the development of new therapeutic agents.
One of the most promising areas is in oncology . Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as potential anticancer agents that target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.govnih.gov Specifically, certain compounds have demonstrated the ability to inhibit the proliferation, migration, and invasion of cancer cells. nih.govnih.gov The benzo[b]thiophene core is also a key feature in selective estrogen receptor modulators (SERMs) like raloxifene (B1678788), used in the treatment of breast cancer, suggesting that new derivatives could lead to the discovery of novel SERMs. rsc.org
In the field of neuroscience , benzo[b]thiophene derivatives are being investigated as potential antidepressants with a rapid onset of action. unav.edu Research into compounds with dual affinity for the serotonin (B10506) 7 (5-HT7) receptor and the serotonin transporter (SERT) has shown promising antidepressant-like activity in preclinical models. unav.edu
Furthermore, the rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Benzo[b]thiophene acylhydrazones have been synthesized and shown to possess antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, opening up avenues for the development of novel antibacterial agents. nih.gov
Beyond medicine, there are opportunities for benzo[b]thiophene derivatives in materials science . The unique electronic and photophysical properties of the benzo[b]thiophene scaffold make it an attractive component for the design of new organic materials. rsc.org
The development of novel synthetic methodologies also presents a significant opportunity. Recent advancements include palladium-catalyzed carbonylative synthesis and the use of click chemistry to create diverse molecular hybrids, which can expand the chemical space available for drug discovery and other applications. rsc.orgacs.org Electrochemical and photochemical approaches are also emerging as potentially important future directions for the synthesis of related sulfur-containing heterocyclic scaffolds. mdpi.com
The following table summarizes selected research findings on the applications of benzo[b]thiophene derivatives:
| Compound Class | Research Focus | Key Findings |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Anticancer agents targeting the RhoA/ROCK pathway | Significantly inhibited proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.govnih.gov |
| Benzo[b]thiophene derivatives with arylsulfonamide moiety | Antidepressants with rapid onset of action | Showed affinity for the 5-HT7 receptor and SERT; some compounds demonstrated antidepressant activity after acute treatment in vivo. unav.edu |
| Benzo[b]thiophene acylhydrazones | Antimicrobial agents | Exhibited activity against multidrug-resistant Staphylococcus aureus strains. nih.gov |
| 2-Aroylbenzo[b]thiophen-3-ol derivatives | Synthetic methodology and potential for new SERMs/SERDs | A simple, one-pot synthetic method was developed, with potential for discovering new biological and pharmaceutical compounds. rsc.org |
| Benzo[b]thiophene-chalcone hybrids | Cholinesterase inhibitors for Alzheimer's disease | Analogues exhibited AChE inhibitory activity. mdpi.com |
Q & A
Q. What are the recommended synthetic routes for Benzo[b]thiophene-3-acetic acid, and how can purity be optimized?
Methodological Answer: this compound (CAS 1131-09-5) is typically synthesized via carboxylation or alkylation of benzothiophene derivatives. For example, derivatives like Benzo[b]thiophene-5-acetic acid have been synthesized using tert-butoxycarbonyl (Boc) protective groups to stabilize reactive intermediates . Purification often involves recrystallization from methanol or ethanol, as solubility data for similar compounds (e.g., Benzo[b]thiophene-3-carboxylic acid) indicate high solubility in polar solvents . High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is recommended for purity validation (>95%) .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- Melting Point Analysis : Compare observed values (e.g., 213–214°C for Benzo[b]thiophene-5-carboxylic acid) against literature data to confirm identity .
- NMR Spectroscopy : Use H and C NMR to resolve aromatic protons (δ 7.0–8.0 ppm) and acetic acid side-chain signals (δ 2.5–3.5 ppm) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode can detect the molecular ion peak at m/z 179.21 (calculated for CHOS) .
Q. What safety protocols should be followed when handling this compound derivatives?
Methodological Answer: While direct safety data for this compound is limited, structurally similar compounds like Thiophene-3-acetic acid require:
- Engineering Controls : Local exhaust ventilation and closed systems to minimize dust/aerosol exposure .
- Personal Protective Equipment (PPE) : Impermeable gloves (nitrile or neoprene), safety goggles, and lab coats .
- Storage : Inert gas environments (e.g., argon) to prevent degradation, as oxidation can produce hazardous sulfur oxides .
Advanced Research Questions
Q. How do pH and reactive environments influence the stability of this compound?
Methodological Answer: The compound is stable under neutral conditions but decomposes in the presence of strong oxidizers (e.g., KMnO) or bases (e.g., NaOH), generating CO, CO, and sulfur oxides . To study decomposition kinetics:
Q. How can researchers address discrepancies in reported melting points or solubility data?
Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. For example, Benzo[b]thiophene-3-carboxylic acid has reported melting points between 176.5–178.5°C and 192–196°C for structural analogs . To resolve inconsistencies:
Q. What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group is a reactive site for amidation or esterification .
- Molecular Dynamics Simulations : Model interactions with solvents (e.g., methanol) to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
